3-Difluoromethanesulfinylaniline hydrochloride
CAS No.:
Cat. No.: VC15884666
Molecular Formula: C7H8ClF2NOS
Molecular Weight: 227.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClF2NOS |
|---|---|
| Molecular Weight | 227.66 g/mol |
| IUPAC Name | 3-(difluoromethylsulfinyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C7H7F2NOS.ClH/c8-7(9)12(11)6-3-1-2-5(10)4-6;/h1-4,7H,10H2;1H |
| Standard InChI Key | ILTQIIPJNWZITI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)C(F)F)N.Cl |
Introduction
3-Difluoromethanesulfinylaniline hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfonyl group and an aniline moiety. This compound is typically encountered in its hydrochloride form, which enhances its solubility in water and facilitates its handling in laboratory settings. The molecular formula of this compound is C7H8ClF2NOS, and its molecular weight is approximately 227.66 g/mol, although some sources may slightly vary in their reported molecular weight due to differences in calculation or rounding .
Biological Applications and Research Findings
Studies examining the interactions of 3-Difluoromethanesulfinylaniline hydrochloride with biological molecules reveal insights into its mechanism of action. The difluoromethyl group can enhance binding affinity to certain targets, while the sulfonyl group may influence enzyme interactions. These properties are critical for understanding how this compound could be developed into therapeutic agents.
| Biological Aspect | Description |
|---|---|
| Difluoromethyl Group | Enhances binding affinity to certain targets |
| Sulfonyl Group | Influences enzyme interactions |
| Potential Use | Development into therapeutic agents |
Comparison with Similar Compounds
3-Difluoromethanesulfinylaniline hydrochloride stands out due to its unique difluoromethyl and sulfonyl functional groups. These distinctive arrangements contribute to its unique chemical reactivity and potential biological applications, differentiating it from other difluoromethylated compounds.
| Compound | Unique Features |
|---|---|
| 3-Difluoromethanesulfinylaniline Hydrochloride | Difluoromethyl and sulfonyl groups |
| Other Difluoromethylated Compounds | Lack specific sulfonyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume